molecular formula C17H14N2O2 B11844679 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate

2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate

Cat. No.: B11844679
M. Wt: 278.30 g/mol
InChI Key: PXPIISNEMOFZBK-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and quinoline moieties in its structure allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-chloroquinoline-4-carboxylic acid with 3-pyridyl ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Another method involves the use of transition metal-catalyzed coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to couple a quinoline-4-boronic acid derivative with a 3-pyridyl halide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, and bases such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of quinoline and pyridine.

    Substitution: Various substituted quinoline and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . Additionally, its ability to chelate metal ions can influence metalloprotein functions and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the pyridine moiety but shares the quinoline core structure.

    2-(Pyridin-2-yl)ethyl quinoline-4-carboxylate: Similar structure with the pyridine ring attached at the 2-position instead of the 3-position.

    Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the quinoline moiety.

Uniqueness

2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate is unique due to the presence of both pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-pyridin-3-ylethyl quinoline-4-carboxylate

InChI

InChI=1S/C17H14N2O2/c20-17(21-11-8-13-4-3-9-18-12-13)15-7-10-19-16-6-2-1-5-14(15)16/h1-7,9-10,12H,8,11H2

InChI Key

PXPIISNEMOFZBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)OCCC3=CN=CC=C3

Origin of Product

United States

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